molecular formula C10H13NO4S B7639363 Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

Cat. No. B7639363
M. Wt: 243.28 g/mol
InChI Key: MRLNISSBMNPRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone has several advantages and limitations for lab experiments. Its anticancer activity and anti-inflammatory properties make it a potential candidate for further studies. However, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in cancer treatment and anti-inflammatory therapy. Additionally, studies are needed to evaluate its safety and toxicity in animal models and in humans.

Synthesis Methods

The synthesis of Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone involves the reaction of furan-3-carboxaldehyde with 3-methyl-4-amino-1,1-dioxo-1,4-thiazinan in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound.

Scientific Research Applications

Furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.

properties

IUPAC Name

furan-3-yl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-7-16(13,14)5-3-11(8)10(12)9-2-4-15-6-9/h2,4,6,8H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNISSBMNPRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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